molecular formula C16H11ClFN3O3S2 B12220811 N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide

Cat. No.: B12220811
M. Wt: 411.9 g/mol
InChI Key: OCQCBXKLHNSFQE-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a sulfonyl group, and a fluorobenzamide moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride intermediate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the thiadiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the title compound.

    N-(4-fluorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A structurally similar compound with different biological activities.

Uniqueness

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is unique due to the presence of both a sulfonyl group and a fluorobenzamide moiety, which confer distinct chemical and biological properties. Its dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H11ClFN3O3S2

Molecular Weight

411.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H11ClFN3O3S2/c17-12-5-1-10(2-6-12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)

InChI Key

OCQCBXKLHNSFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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